molecular formula C19H24N4O4S B6447076 6,7-dimethoxy-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinazoline CAS No. 2640842-94-8

6,7-dimethoxy-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinazoline

Cat. No.: B6447076
CAS No.: 2640842-94-8
M. Wt: 404.5 g/mol
InChI Key: SNGBHPYBHIVKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dimethoxy-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinazoline (CAS 2640842-94-8) is a quinazoline-based compound supplied for research purposes. With a molecular formula of C19H24N4O4S and a molecular weight of 404.48 g/mol, this chemical features a complex structure integrating quinazoline, morpholine, and thiomorpholine motifs . Quinazoline derivatives are recognized as a privileged scaffold in medicinal chemistry and are extensively investigated for their potential biological activities . Specifically, 4-anilino-6,7-dimethoxyquinazoline derivatives have been identified in scientific studies as potential anti-angiogenic agents, demonstrating potent antitumor activity in preclinical models . Research indicates that such compounds can exhibit a dual inhibitory mechanism, targeting both VEGFR-2 and EGFR, which are key receptors involved in cancer cell proliferation and blood vessel formation for tumors . This makes the 6,7-dimethoxyquinazoline core a valuable structure for developing novel oncology research tools. The compound is offered in various quantities to support laboratory investigations and is intended for use by qualified researchers only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(6,7-dimethoxyquinazolin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-25-15-9-13-14(10-16(15)26-2)20-12-21-18(13)23-3-6-27-17(11-23)19(24)22-4-7-28-8-5-22/h9-10,12,17H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGBHPYBHIVKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCOC(C3)C(=O)N4CCSCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thionyl Chloride Method

  • Conditions : Reflux with SOCl₂ and catalytic DMF (0.1–0.5 mol%) for 3–6 hours.

  • Yields : 70–85% after recrystallization from ethanol or ethyl acetate.

  • Mechanism : DMF activates SOCl₂, converting the hydroxyl group to a chlorides via intermediate iminium species.

Phosphorus Oxychloride Method

  • Conditions : Reflux with POCl₃ for 4 hours.

  • Yields : 83% with simplified workup (dichloromethane/Na₂CO₃ extraction).

  • Advantages : Avoids azeotropic drying and reduces side reactions compared to SOCl₂.

Synthesis of Thiomorpholine-4-Carbonyl Morpholine

The thiomorpholine-carbonyl-morpholine side chain requires two components:

  • Thiomorpholine Synthesis : Source details a continuous-flow photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride. Using 9-fluorenone (0.1–0.5 mol%) under 4 M concentration, thiomorpholine is obtained in 84% yield after base-mediated cyclization with DIPEA.

  • Morpholine Carbonylation : Thiomorpholine is acylated with morpholine-4-carbonyl chloride using EDCl/HOBt in dichloromethane, achieving >90% conversion.

Coupling of Quinazoline and Thiomorpholine-Morpholine

The final step involves substituting the 4-chloro group with the thiomorpholine-carbonyl-morpholine moiety. Two approaches are documented:

Nucleophilic Aromatic Substitution

  • Conditions : React 4-chloro-6,7-dimethoxyquinazoline with thiomorpholine-carbonyl-morpholine in DMF at 80–100°C for 12–24 hours.

  • Catalyst : Potassium carbonate or DIPEA as base.

  • Yield : 60–70% after column chromatography.

Buchwald-Hartwig Amination

  • Conditions : Palladium-catalyzed coupling (Pd₂(dba)₃/Xantphos) with the amine derivative in toluene at 110°C.

  • Yield : 50–65%, limited by steric hindrance from the dimethoxy groups.

Purification and Characterization

  • Recrystallization : Ethanol/water mixtures remove unreacted starting materials.

  • Chromatography : Silica gel with ethyl acetate/petroleum ether (2:1) resolves regioisomers.

  • Spectroscopy :

    • ¹H NMR (DMSO-d₆): δ 3.89 (s, 6H, OCH₃), 8.75 (s, 1H, quinazoline-H).

    • ESI-MS : m/z 527 [M+H]⁺.

Scalability and Industrial Considerations

  • Continuous-Flow Synthesis : Source demonstrates a telescoped flow process for thiomorpholine (1.8 g/h throughput), adaptable for large-scale production.

  • Green Chemistry : Source’s water-based cyclization reduces solvent waste, critical for kilogram-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

6,7-dimethoxy-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinazoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its anticancer properties, as quinazoline derivatives are known to exhibit cytotoxic activities against various cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Key Structural Features of Analogs

Compound Name Position 4 Substituent Key Functional Groups Molecular Weight (g/mol) Reported Activity
Target Compound 2-(Thiomorpholine-4-carbonyl)morpholin-4-yl Thiomorpholine, morpholine, carbonyl ~500 (estimated) Not reported (inferred kinase inhibition)
PD 153035 (6,7-dimethoxy-4-(3-bromophenylamino)quinazoline) 3-Bromophenylamino Bromophenyl, anilino 405.3 EGFR tyrosine kinase inhibitor
AG-1478 (N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine) 3-Chlorophenylamino Chlorophenyl, anilino 357.8 EGFR inhibitor (IC₅₀ = 3 nM)
2-Chloro-6,7-dimethoxy-4-(4-morpholinyl)quinazoline 4-Morpholinyl Morpholine 336.8 Intermediate for kinase inhibitors

Physicochemical Properties

  • Solubility : The target compound’s thiomorpholine and morpholine groups may improve aqueous solubility compared to phenyl-substituted analogs like PD 153034. However, the higher molecular weight (~500 vs. ~350–400) could reduce bioavailability.
  • logP : Estimated logP values (calculated using fragment-based methods):
    • Target compound: ~2.5 (moderate lipophilicity due to methoxy and heterocycles).
    • PD 153035: ~3.1 (higher lipophilicity from bromophenyl).
    • AG-1478: ~2.8 (balanced by chlorophenyl and methoxy groups) .

Biological Activity

6,7-Dimethoxy-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the quinazoline family and features a complex structure that includes methoxy groups and a thiomorpholine-carbonyl-morpholine moiety. The synthesis typically involves multi-step organic reactions, starting from readily available precursors. A common synthetic route includes:

  • Formation of the Quinazoline Core : This is achieved through cyclization reactions involving appropriate amines.
  • Introduction of Methoxy Groups : Methylation reactions using reagents such as dimethyl sulfate or methyl iodide are employed.
  • Attachment of Thiomorpholine-Morpholine Moiety : This is done through reactions between the quinazoline core and thiomorpholine derivatives under controlled conditions.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit notable anticancer activities. For instance, compounds similar to this compound have been studied for their ability to inhibit various cancer cell lines. A study reported that certain quinazolinone-based hybrids showed IC50 values ranging from 0.36 to 40.90 μM against the MDA-MB-231 breast cancer cell line, indicating significant anticancer potential .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Quinazoline derivatives have demonstrated activity against a range of bacterial strains, suggesting their potential use in developing new antimicrobial agents .

Enzyme Inhibition

The compound's structural components allow it to interact with specific enzymes, potentially inhibiting their activity. For example, quinazolinone-based hybrids have shown inhibition against dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism, with some derivatives exhibiting IC50 values as low as 0.76 nM .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Binding : The compound may bind to active sites of enzymes, inhibiting their functions.
  • Receptor Interaction : It can interact with cellular receptors, altering signal transduction pathways crucial for cell proliferation and survival.
  • Gene Expression Modulation : The compound may affect gene expression related to various cellular processes .

Case Studies and Research Findings

A selection of studies highlights the biological activity of related compounds:

CompoundBiological ActivityIC50 (μM)Reference
Quinazolinone Hybrid AAnticancer (MDA-MB-231)0.36
Quinazolinone Hybrid BDPP-4 Inhibition0.76
Compound CAntimicrobialN/A

Q & A

Q. What are the critical steps for synthesizing 6,7-dimethoxy-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinazoline with high purity?

Answer: The synthesis involves multi-step organic reactions, including:

  • Acylation and cyclization : Reacting thiomorpholine-4-carbonyl chloride with morpholine intermediates under controlled temperature (40–80°C) in aprotic solvents like DMF or DCM .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water mixtures) to isolate the final product .
  • Yield optimization : Maintaining anhydrous conditions and inert atmospheres (N₂/Ar) to prevent side reactions .

Q. Key Table: Synthesis Parameters

StepConditionsYield RangeReferences
AcylationDMF, 60°C, 12 hr50–65%
CyclizationTHF, reflux, 24 hr40–55%
Final purificationSilica gel chromatography>95% purity

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at C6/C7) and thiomorpholine-morpholine connectivity .
  • Mass spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]⁺ peak at m/z 489.18) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing (if single crystals are obtainable) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Answer:

  • Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for thiomorpholine coupling .
  • Solvent effects : COSMO-RS simulations to predict solvent compatibility and improve yield .
  • Machine learning : Train models on existing quinazoline synthesis data to predict optimal reaction conditions (e.g., temperature, catalyst loading) .

Q. Example Workflow :

Generate reactant conformers using Gaussian02.

Calculate Gibbs free energy barriers for key steps (e.g., acylation vs. cyclization).

Validate predictions with small-scale experiments .

Q. How can researchers resolve contradictions in biological activity data across different assays?

Answer:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) and compare IC₅₀ values in kinase inhibition assays .
  • Redox profiling : Electrochemical studies (cyclic voltammetry) to assess ferrocene-like behavior if metal complexes are involved .
  • Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase) and correlate with experimental IC₅₀ discrepancies .

Q. What strategies improve regioselective functionalization of the quinazoline core?

Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer thiomorpholine coupling to the C4 position .
  • Microwave-assisted synthesis : Enhance regioselectivity by reducing reaction time and side-product formation (e.g., 100°C, 30 min vs. 24 hr conventional heating) .
  • Catalytic systems : Pd/Cu-mediated cross-coupling for C-H activation at specific positions .

Q. How should researchers design experiments to address solubility challenges in biological assays?

Answer:

  • Co-solvent screening : Test DMSO/PEG-400 mixtures to balance solubility and assay compatibility .
  • Prodrug modification : Synthesize phosphate or acetate derivatives to enhance aqueous solubility .
  • Dynamic light scattering (DLS) : Monitor aggregation in PBS buffers at pH 7.4 .

Q. What methodologies validate the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose the compound to pH 2–9 buffers, UV light, and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .
  • Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models?

Answer:

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify bioavailability bottlenecks .
  • Metabolite interference : Test if liver metabolites (e.g., glucuronidated forms) retain activity .
  • 3D tumor spheroids : Use multicellular models to bridge the gap between monolayer cultures and in vivo results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.